Ido-IN-6
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NLG-1486 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route is outlined in patent WO2012142237A1. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of NLG-1486 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization, chromatography, and recrystallization .
Chemical Reactions Analysis
Types of Reactions
NLG-1486 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: NLG-1486 can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
NLG-1486 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of indoleamine 2,3-dioxygenase and its effects on tryptophan metabolism.
Biology: Investigated for its role in modulating immune responses by inhibiting indoleamine 2,3-dioxygenase activity.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to modulate the immune system and inhibit tumor growth.
Mechanism of Action
NLG-1486 exerts its effects by inhibiting the activity of indoleamine 2,3-dioxygenase, an enzyme involved in the catabolism of tryptophan. By inhibiting this enzyme, NLG-1486 reduces the production of kynurenine, a metabolite that can suppress immune responses. This inhibition leads to enhanced immune activity, making it a promising candidate for cancer immunotherapy .
Comparison with Similar Compounds
Similar Compounds
IDO-IN-5: Another indoleamine 2,3-dioxygenase inhibitor with similar properties but different chemical structure.
Navoximod: A well-known indoleamine 2,3-dioxygenase inhibitor used in clinical trials for cancer therapy.
IDO-IN-8: A newer indoleamine 2,3-dioxygenase inhibitor with enhanced potency and selectivity.
Uniqueness of NLG-1486
NLG-1486 stands out due to its high potency and selectivity as an indoleamine 2,3-dioxygenase inhibitor. Its unique chemical structure allows for effective inhibition of the enzyme at low concentrations, making it a valuable tool in scientific research and a promising candidate for therapeutic applications .
Properties
IUPAC Name |
4-[(1S)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGACXVRLDHEXKY-VDPJLGHJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[C@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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